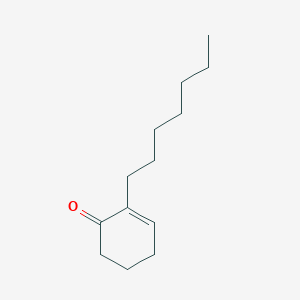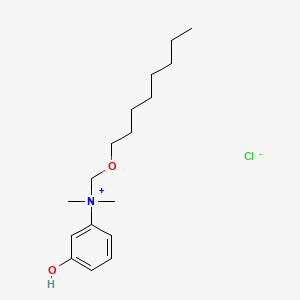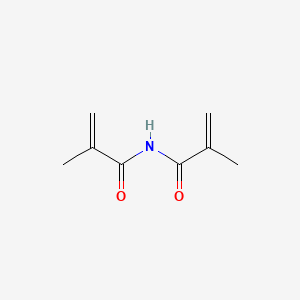![molecular formula C9H15Cl2N3O2Zn B13769183 zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride CAS No. 58270-08-9](/img/structure/B13769183.png)
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: is a chemical compound with the molecular formula C9H15Cl2N3O2Zn and a molecular weight of 333.5 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a cyano group, a dimethylbutylidene group, an amino group, and a N-methylcarbamate group, along with two chloride ions. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting 5-cyano-2,2-dimethyl-1-butylidenamine with N-methylcarbamic acid chloride in the presence of zinc chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product.
Análisis De Reacciones Químicas
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different nucleophiles.
Aplicaciones Científicas De Investigación
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: In biological research, the compound is used to study the effects of zinc coordination complexes on cellular processes and enzyme activities.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: can be compared with other similar compounds:
Diethyl Malonate: Diethyl malonate is a diethyl ester of malonic acid, used in organic synthesis and as a precursor for various compounds. Unlike this compound, it does not contain a zinc ion or a cyano group.
Trifluorotoluene: Trifluorotoluene is an organic compound used as a solvent and intermediate in the production of pesticides and pharmaceuticals. It differs from this compound in its structure and chemical properties.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is a polyfunctional organic compound with a tertiary amine, ether, and hydroxyl functionality. It is used in various chemical reactions and differs significantly in structure and function from this compound.
Propiedades
Número CAS |
58270-08-9 |
|---|---|
Fórmula molecular |
C9H15Cl2N3O2Zn |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C9H15N3O2.2ClH.Zn/c1-9(2,5-4-6-10)7-12-14-8(13)11-3;;;/h7H,4-5H2,1-3H3,(H,11,13);2*1H;/q;;;+2/p-2 |
Clave InChI |
RXGQHSNCQOJUIJ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(CCC#N)C=NOC(=O)NC.[Cl-].[Cl-].[Zn+2] |
Descripción física |
Zinc, dichloro(4,4-dimethyl-5((((methylamino) carbonyl)oxy)imino)pentanenitrile)-,(t-4)- appears as a solid. (EPA, 1998) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)




![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)






